(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid moiety linked to a benzylpiperazine group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzylpiperazine intermediate, followed by its coupling with a benzoic acid derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The benzylpiperazine group can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid: shares similarities with other benzylpiperazine derivatives and benzoic acid compounds.
Benzylpiperazine: Known for its psychoactive properties and use in research.
Benzoic Acid: Widely used as a preservative and in the synthesis of various organic compounds.
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of the benzylpiperazine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C19H22N2O2/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15/h1-8,11,18,20H,9-10,12-14H2,(H,22,23)/t18-/m0/s1 |
InChI Key |
KODJLNIVKVQJSR-SFHVURJKSA-N |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.